O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester
Description
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester (CAS: 878483-02-4) is a glycopeptide-building block critical for solid-phase peptide synthesis (SPPS). Its structure includes:
- Sugar moiety: A 2-azido-2-deoxy-α-D-galactopyranosyl residue with 4,6-O-benzylidene protection, stabilizing the pyranose ring during synthesis .
- Amino acid: L-serine, protected by a tert-butyl ester (acid-labile) and an Fmoc (9-fluorenylmethoxycarbonyl) group (base-labile) for orthogonal deprotection .
- Functional group: The azido (-N₃) group enables bioorthogonal "click chemistry" (e.g., CuAAC reactions) for conjugation applications .
This compound is widely used in glycobiology to construct tumor-associated antigens (e.g., MUC1 glycopeptides) and study carbohydrate-protein interactions .
Properties
IUPAC Name |
tert-butyl (2S)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42)/t26-,27-,28-,29+,30-,32?,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYOABRVKHDUNV-GPZBHNSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO[C@@H]1[C@H]([C@H]([C@@H]2[C@@H](O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693676 | |
| Record name | tert-Butyl (2S)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878483-02-4 | |
| Record name | tert-Butyl (2S)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester (CAS Number: 195976-07-9) is a synthetic compound that combines elements of carbohydrate chemistry with amino acid derivatives. This compound is notable for its potential applications in glycoscience and medicinal chemistry, particularly due to its azide functionality, which is amenable to "click" chemistry reactions.
- Molecular Formula : C₃₆H₄₀N₄O₉
- Molecular Weight : 672.74 g/mol
- Purity : ≥97.0% (by HPLC)
- Physical State : Solid (white to yellow crystalline powder)
- Storage Conditions : Store under inert gas at temperatures below 0°C to prevent degradation .
The biological activity of this compound primarily stems from its azide group, which can participate in various bioorthogonal reactions. This makes it a valuable tool in bioconjugation and the development of targeted therapies. The azide moiety allows for selective labeling and tracking in biological systems, facilitating the study of glycan interactions and cellular processes.
Cytotoxicity Studies
Preliminary cytotoxicity assessments suggest that derivatives of this compound may exhibit selective toxicity towards cancer cell lines. The incorporation of the galactosyl moiety could facilitate targeting specific types of cancer cells that overexpress galactose-binding receptors. Further investigations are needed to quantify this effect and elucidate the underlying mechanisms.
Case Studies and Research Findings
- Glycosylation Reactions : A study demonstrated that the compound could serve as a glycosyl donor in glycosylation reactions, yielding products with high stereoselectivity. This property is crucial for synthesizing complex carbohydrates used in vaccine development and drug formulation .
- Click Chemistry Applications : The azide functionality allows for efficient coupling with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been utilized in developing targeted drug delivery systems where the drug is conjugated to a carrier via this bioorthogonal reaction .
- In Vivo Studies : While direct in vivo studies on this specific compound are scarce, related compounds have shown promise in animal models for targeted therapies against tumors, suggesting potential pathways for further research into its therapeutic applications .
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₀N₄O₉ |
| Molecular Weight | 672.74 g/mol |
| Purity | ≥97.0% (by HPLC) |
| Appearance | White to yellow crystalline |
| Storage Temperature | Frozen (<0°C) |
Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity (Cancer Cell Lines) | Glycosylation Efficiency |
|---|---|---|---|
| O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-butyl ester | Moderate | Selective towards certain lines | High |
| Related Azide Derivative | High | Significant across multiple lines | Moderate |
Scientific Research Applications
Bioconjugation
Overview : This compound serves as a versatile linker in bioconjugation processes. It allows researchers to attach biomolecules to surfaces or other molecules, enhancing the development of targeted drug delivery systems.
Applications :
- Targeted Drug Delivery : By linking therapeutic agents to specific cells or tissues, this compound can improve the efficacy and reduce side effects of drugs.
- Protein Labeling : It facilitates the labeling of proteins for imaging and tracking within biological systems.
Glycobiology
Overview : In glycobiology, this compound plays a crucial role in studying carbohydrate interactions within biological systems.
Applications :
- Understanding Carbohydrate Functions : It helps elucidate the roles of carbohydrates in cell signaling and recognition processes.
- Therapeutic Development : Insights gained from glycobiology studies can lead to the development of new therapeutics targeting glycan interactions.
Medicinal Chemistry
Overview : The compound is utilized in the synthesis of novel glycosylated drugs.
Applications :
- Enhanced Specificity : Glycosylated drugs often exhibit improved specificity towards their targets.
- Reduced Side Effects : Modifications can lead to reduced toxicity compared to traditional drugs, making them safer for patients.
Material Science
Overview : Its unique properties make it suitable for creating functionalized materials.
Applications :
- Sensors Development : The compound can be used to create sensors that detect specific biomolecules or environmental changes.
- Drug Release Systems : Functionalized materials designed with this compound can provide controlled release of drugs, improving therapeutic outcomes.
Diagnostics
Overview : The compound is employed in diagnostic assays to enhance sensitivity and specificity.
Applications :
- Disease Detection and Monitoring : It is crucial for developing tests that accurately identify diseases based on specific biomarkers.
- Research Tools : Used in various assays to study disease mechanisms and therapeutic responses.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Bioconjugation | Linker for attaching biomolecules | Targeted drug delivery, protein labeling |
| Glycobiology | Studies carbohydrate interactions | Understanding functions, therapeutic development |
| Medicinal Chemistry | Synthesis of glycosylated drugs | Enhanced specificity, reduced side effects |
| Material Science | Creation of functionalized materials | Sensors development, controlled drug release |
| Diagnostics | Enhances sensitivity and specificity in assays | Accurate disease detection and monitoring |
Case Studies
-
Targeted Drug Delivery Systems
- Research demonstrated that using this compound as a linker significantly improved the targeting efficiency of chemotherapeutic agents to cancer cells, resulting in higher drug concentrations at the tumor site while minimizing systemic exposure.
-
Glycan Interaction Studies
- A study utilized this compound to investigate the binding affinities of lectins to specific glycans, providing insights into cell-cell recognition processes pivotal for immune response mechanisms.
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Development of Glycosylated Antibodies
- This compound was integral in synthesizing glycosylated antibodies that showed enhanced stability and binding properties compared to their non-glycosylated counterparts, leading to improved diagnostic assays.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among analogues include:
- Amino acid substitution (Ser vs. Thr).
- Sugar configuration (galactopyranosyl vs. gulopyranosyl).
- Protecting groups (benzylidene vs. acetyl, tert-butyl vs. benzyl esters).
- Functional groups (azido vs. acetamido).
Table 1: Structural Comparison of Target Compound and Analogues
Key Research Findings
Amino Acid Substitution
- The L-threonine analogue (195976-07-9) introduces a β-hydroxyl group, enabling additional hydrogen bonding in glycopeptide structures. This enhances stability in enzyme-rich environments compared to the serine variant .
Protecting Group Strategies
- Benzylidene vs. Acetyl : Benzylidene (acid-labile) offers selective deprotection under mild acidic conditions (e.g., TFA), whereas acetyl groups require basic conditions (e.g., NaOMe), limiting compatibility with acid-sensitive functionalities .
- tert-Butyl vs. Benzyl Esters: The tert-butyl group (target compound) simplifies SPPS by enabling simultaneous Fmoc deprotection (piperidine) and retention of the ester, whereas benzyl esters (Compound 26) require hydrogenolysis, complicating workflow .
Functional Group Utility
- Azido vs. Acetamido: The azido group in the target compound facilitates CuAAC click reactions for ligation with alkynes, critical for labeling and drug delivery . In contrast, acetamido derivatives (137816-29-6) mimic natural glycosylation patterns, making them suitable for immunological studies .
Preparation Methods
Synthesis of the Sugar Moiety: 2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl Intermediate
- Starting Material: Typically derived from D-galactose or a protected galactopyranosyl derivative.
- Protection of Hydroxyl Groups: The 4,6-hydroxyl groups are protected as a benzylidene acetal to lock the sugar ring conformation and prevent side reactions.
- Introduction of the Azido Group: The 2-hydroxyl group is selectively converted to an azido group via displacement reactions using azide sources (e.g., sodium azide) after activation (e.g., tosylation or mesylation).
- Purification: The intermediate is purified by chromatography to obtain a stereochemically pure alpha-anomer.
Preparation of N-Fmoc-L-serine tert-Butyl Ester
- Fmoc Protection: L-serine is protected at the amino group with the Fmoc group to facilitate peptide synthesis compatibility.
- Esterification: The carboxyl group of serine is protected as a tert-butyl ester to prevent unwanted reactions during glycosylation.
- Purification: Standard purification methods such as recrystallization or chromatography are used.
Glycosylation Reaction
- Activation of the Sugar Donor: The azido sugar intermediate is activated, often as a glycosyl halide or trichloroacetimidate, to serve as a glycosyl donor.
- Coupling to Serine Derivative: The activated sugar is reacted with the hydroxyl group of the N-Fmoc-L-serine tert-butyl ester under conditions promoting alpha-selective glycosidic bond formation.
- Catalysts and Conditions: Lewis acids such as BF3·OEt2 or TMSOTf are commonly employed at low temperatures to enhance selectivity and yield.
- Reaction Monitoring: Progress is monitored by TLC and HPLC to ensure completion and minimize side products.
Final Purification and Characterization
- Purification: The crude product is purified by silica gel chromatography or preparative HPLC.
- Characterization: Purity is confirmed by HPLC (typically >92%), and structure verification is done by NMR spectroscopy, mass spectrometry, and specific rotation measurements.
- Data Table: Typical Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Sugar protection | Benzaldehyde, acid catalyst | 85-90 | - | Formation of 4,6-O-benzylidene |
| Azido substitution | NaN3, DMF, 60°C | 70-80 | - | Selective 2-azido introduction |
| Fmoc protection of Serine | Fmoc-Cl, Na2CO3, dioxane/water, 0-25°C | 90-95 | - | Amino group protection |
| tert-Butyl ester formation | tert-Butanol, acid catalyst | 85-90 | - | Carboxyl protection |
| Glycosylation | Activated sugar donor, Lewis acid, -20 to 0°C | 60-75 | >92 | Alpha-selective glycosidic bond |
| Purification | Silica gel chromatography or prep HPLC | - | >92 | Final product isolation |
- The benzylidene protection at positions 4 and 6 of the sugar ring is crucial for controlling stereochemistry during glycosylation and enhancing the stability of the sugar moiety during subsequent reactions.
- The azido group at position 2 serves as a bioorthogonal handle for click chemistry applications, making the compound highly valuable for bioconjugation and glycobiology studies.
- The Fmoc and tert-butyl protecting groups on serine allow for compatibility with solid-phase peptide synthesis and subsequent deprotection under mild conditions.
- The glycosylation step is sensitive to reaction conditions; low temperatures and the choice of Lewis acid catalyst significantly affect the yield and stereoselectivity.
- Purity above 92% by HPLC is standard for research-grade material, ensuring reproducibility in biochemical applications.
The preparation of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester involves multi-step synthesis with careful protection and activation strategies to achieve high purity and stereochemical control. The methods rely on established carbohydrate chemistry techniques combined with peptide protecting group chemistry, enabling the compound’s use in advanced biochemical and medicinal research.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis involves protecting-group strategies (e.g., benzylidene for galactopyranosyl hydroxyls, Fmoc for serine amine) and azide introduction. Key steps:
- Use Zn/AcOH for selective deprotection of allyl esters (see ).
- Purify intermediates via silica gel chromatography (toluene-EtOAc gradients, Rf ~0.28) and confirm structures with MALDI-TOF MS (e.g., m/z 2020.79 [M+Na]) .
- Monitor azide stability: Avoid prolonged exposure to light/heat to prevent decomposition .
Q. How to characterize the glycosidic linkage and stereochemistry in this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR for anomeric proton coupling constants () and glycosidic carbon shifts (e.g., δ ~100–110 ppm for α-linkages). Compare with literature data for benzylidene-protected galactopyranosides .
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight and fragmentation patterns (e.g., loss of tert-butyl or Fmoc groups) .
Advanced Research Questions
Q. How to address regioselectivity challenges during glycosylation of the 2-azido group?
- Methodological Answer :
- Temporary Protecting Groups : Introduce chloroacetyl (e.g., 4-O-chloroacetyl in ) to block competing hydroxyls. Remove post-glycosylation with thiourea .
- Activation Methods : Use DAST (diethylaminosulfur trifluoride) for fluoridation to stabilize reactive intermediates, improving α-selectivity (e.g., 29–42% yield for glycosyl fluorides) .
Q. What strategies optimize orthogonal deprotection for sequential functionalization?
- Methodological Answer :
- Fmoc Removal : Treat with 20% piperidine in DMF (retains tert-butyl ester and azide).
- Benzylidene Cleavage : Use acidic conditions (e.g., TFA/HO) or hydrogenolysis (Pd/C, H) .
- Azide Reduction : Catalytic hydrogenation (Pd) or Staudinger reaction (PPh) to generate amines for further conjugation .
Q. How to resolve contradictions in glycosylation yields reported in literature?
- Methodological Answer :
- Reaction Optimization : Apply Design of Experiments (DoE) or Bayesian optimization to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry systems improve reproducibility in sensitive reactions (see ).
- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., elimination products from β-azide instability) .
Critical Analysis of Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
